Diarachidoyl phosphatidylcholine

Membrane Biophysics Liposome Stability Differential Scanning Calorimetry

Research requiring a bilayer that remains rigid at physiological temperatures demands a high-Tm phospholipid. Diarachidoyl phosphatidylcholine (DAPC, 20:0 PC) provides the highest gel-to-liquid phase transition among common saturated PCs (Tm ~65°C), enabling controlled studies of hydrophobic mismatch, phase separation, and condensed monolayers. - Tm ~65°C vs. 41°C (DPPC) and 55°C (DSPC); rigid gel phase at 37°C - Molecular area 82.6 Ų/molecule at 20°C for Langmuir film studies - Reduced miscibility with fluorinated lipids enables phase segregation models

Molecular Formula C48H96NO8P
Molecular Weight 846.3 g/mol
CAS No. 71259-34-2
Cat. No. B12786046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarachidoyl phosphatidylcholine
CAS71259-34-2
Molecular FormulaC48H96NO8P
Molecular Weight846.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3
InChIKeyYKIOPDIXYAUOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAPC (20:0 PC) for Liposome & Model Membrane R&D


1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC, also known as 20:0 PC) is a saturated diacyl phosphatidylcholine possessing two C20:0 arachidic acid chains . This long-chain, fully saturated structure confers a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 64-66°C, the highest among common saturated phosphatidylcholines [1]. Consequently, at room and physiological temperatures, DAPC exists in a highly ordered, rigid gel phase, making it a valuable tool for investigating membrane phenomena that require extreme hydrophobic thickness, reduced water solubility, and altered lipid miscibility . Its procurement is specifically driven by research needs for a model membrane component that can serve as a high-Tm, low-fluidity control or as a component to study the effects of significant hydrophobic mismatch and phase separation in mixed lipid systems [2].

Model component for high-Tm gel-phase membrane studies
Tool for investigating hydrophobic mismatch and lipid packing
Control for low-permeability and rigid bilayer research

Why DAPC Cannot Be Replaced by DPPC or DSPC


Simple substitution of Diarachidoyl phosphatidylcholine (DAPC, C20:0) with other saturated phosphatidylcholines like DPPC (C16:0) or DSPC (C18:0) is not scientifically valid due to profound, quantifiable differences in biophysical properties stemming from its longer acyl chains. These differences are not merely incremental; they manifest as distinct phase behaviors, altered lipid packing, and significantly divergent interactions with other membrane components . For instance, DAPC's phase transition temperature (Tm) is approximately 23°C higher than DPPC's and 10°C higher than DSPC's [1], meaning that at 37°C, DAPC bilayers remain in a rigid gel phase while DPPC and DSPC are in a fluid liquid-crystalline state . This fundamental difference in membrane state alone precludes direct substitution in temperature-dependent studies. Furthermore, DAPC exhibits markedly different miscibility profiles with other lipids, such as a significant reduction in miscibility with fluorinated analogues compared to DPPC [2], and it demonstrates accelerated kinetics of lipid-peptide complex fusion relative to both DPPC and DSPC [3]. These specific, quantitative divergences necessitate the use of DAPC when the experimental objective is to model extremely thick, rigid bilayers or to investigate phenomena driven by hydrophobic mismatch and reduced lipid mixing.

Property
DAPC (C20:0)
DPPC (C16:0) / DSPC (C18:0)
Phase state at 37°C
Gel phase
Fluid liquid-crystalline
Miscibility with fluorinated lipids
Phase-separated domains
Highly miscible
Peptide-induced fusion kinetics
Rapid fusion
Slower fusion

Quantitative Comparison: DAPC vs DPPC, DSPC & DMPC


Phase Transition Temperature (Tm) Comparison

DAPC possesses a gel-to-liquid crystalline phase transition temperature (Tm) of 64.1°C, which is significantly higher than that of the shorter-chain saturated phosphatidylcholines DMPC (C14:0), DPPC (C16:0), and DSPC (C18:0) [1]. This elevated Tm means that at standard physiological temperatures (37°C), DAPC bilayers are in a rigid, highly ordered gel phase, whereas DPPC (Tm ~41°C) and DSPC (Tm ~55°C) are in a fluid liquid-crystalline state .

Phase Tm
Reported
64.1°C
Gel phase at 37°C; supports high-Tm membrane control
+23°C vs. DPPC; +9°C vs. DSPC (DSC heating scan)
Membrane Biophysics Liposome Stability Differential Scanning Calorimetry

Monolayer Packing Density (Critical Area per Molecule)

In Langmuir monolayer studies, the critical area per molecule, a measure of lipid packing density, is significantly smaller for DAPC compared to shorter-chain saturated PCs. At 20°C, DAPC has a critical area of 82.6 Ų/molecule, which is 13.6 Ų/molecule (14.1%) smaller than that of DSPC (96.2 Ų/molecule) [1]. This indicates that phosphatidylcholines with longer hydrocarbon chains form more tightly packed and more condensed films, a property consistent with stronger van der Waals interactions between the longer acyl chains [2].

Critical Area
Head-to-head
82.6 Ų/molecule
Quantifies dense packing for hydrophobic mismatch studies
Langmuir monolayer, 20°C; −14% vs. DSPC
Langmuir Monolayers Lipid Packing Surface Pressure Isotherms

Lipid-Peptide Complex Stability & Fusion Kinetics

The stability and fusion kinetics of melittin-induced small discoidal lipid-peptide complexes are strongly dependent on the acyl chain length of the phosphatidylcholine. Complexes formed with DAPC are significantly less stable than those formed with DSPC or DPPC, leading to much faster fusion into extended bilayers [1]. The rate of disappearance of these small lipid-toxin complexes follows the trend: DAPC >> DSPC > DPPC [2]. This indicates that the longer C20:0 chains of DAPC promote more rapid membrane fusion and reorganization events compared to its shorter-chain analogs.

Fusion Kinetics
Head-to-head
DAPC >> DSPC > DPPC
Faster melittin-induced fusion; less stable nanodiscs
Lipid fluid phase; light scattering & 31P-NMR
Peptide-Lipid Interactions Membrane Fusion Drug Delivery Systems

Miscibility with Fluorinated Lipids & Phase Separation

The miscibility of DAPC with the monofluorinated lipid F-DPPC (1-palmitoyl-2-[16-fluoropalmitoyl]sn-glycero-3-phosphocholine) is significantly lower than that of DPPC [1]. Differential scanning calorimetry (DSC) studies reveal that while DPPC is highly miscible with F-DPPC, the DAPC/F-DPPC system is characterized by the formation of DAPC-rich and F-DPPC-rich components, indicative of phase separation [2]. Furthermore, the mixing was found to be disruptive to lipid packing, and the presence of DAPC hinders the interdigitation of F-DPPC [3].

Fluorinated Lipid Miscibility
Head-to-head
Phase-separated
Reduced miscibility enables domain studies
DSC evidence; DPPC system is highly miscible
Lipid Miscibility Phase Separation Fluorinated Lipids

Vesicle Size in Melittin Complexes

When interacting with the bee-toxin melittin in the lipid fluid phase, phosphatidylcholines form large spheroidal vesicles. The hydrodynamic radius of these vesicles increases with acyl chain length. For DAPC, the vesicle radius is 1500 Å, which is twice the radius observed for DPPC (750 Å) and larger than that for DSPC (value not explicitly provided but implied to be intermediate) [1]. This demonstrates that the longer C20:0 chains of DAPC promote the formation of larger self-assembled structures in the presence of membrane-active peptides.

Vesicle Radius
Head-to-head
1500 Å
Larger self-assemblies with melittin
2× vs. DPPC (750 Å); DLS measurement
Liposome Characterization Peptide-Membrane Interactions Dynamic Light Scattering

Validated Application Scenarios for DAPC


High-Temperature Liposome Stability Studies

DAPC's elevated Tm of 64.1°C makes it an ideal component for constructing liposomes intended for use at elevated temperatures or for studying the fundamental biophysics of gel-phase membranes at physiological temperatures [1]. Procurement of DAPC is essential when experimental protocols require a bilayer that remains in a rigid, low-permeability gel state under conditions where DPPC (Tm ~41°C) or DSPC (Tm ~55°C) would be fluid .

Hydrophobic Mismatch and Protein Insertion

The extreme hydrophobic thickness of a DAPC bilayer, quantified by its long C20:0 chains, makes it a critical tool for studying the effects of hydrophobic mismatch on transmembrane protein insertion, folding, and function [1]. Researchers can use DAPC to create a deliberately mismatched environment and compare results with those from thinner bilayers composed of DPPC or DMPC . The quantifiable difference in lamellar spacing (approximately +0.2 nm vs. DSPC) [2] provides a well-defined variable for such investigations.

Phase Separation and Domain Formation

DAPC's significantly reduced miscibility with other lipids, such as the fluorinated analogue F-DPPC, provides a well-characterized system for studying phase separation and the formation of lipid domains [1]. Unlike the highly miscible DPPC/F-DPPC system, DAPC/F-DPPC mixtures form separate DAPC-rich and F-DPPC-rich components, allowing researchers to investigate the biophysical properties of phase-segregated membranes . This makes DAPC a valuable, not interchangeable, component for researchers studying membrane heterogeneity.

Tightly Packed Lipid Films in Langmuir Monolayers

The exceptionally small molecular area of DAPC (82.6 Ų/molecule at 20°C) makes it a prime candidate for Langmuir monolayer studies of highly condensed lipid films [1]. Researchers studying the effects of extreme lipid packing on surface pressure, surface potential, and interactions with other film components will find DAPC to be a more suitable model than DSPC or DPPC, which form less dense films .

Application
Selection Property
Validation Focus
High-temperature liposome stability
Gel-phase stability at physiological temperature
Bilayer integrity under thermal stress
Hydrophobic mismatch & protein insertion
Long-chain hydrophobic thickness
Protein insertion endpoint comparison vs. thinner bilayers
Phase separation & domain formation
Reduced miscibility with fluorinated lipids
Domain structure via DSC and fluorescence
Tightly packed lipid monolayers
High packing density in Langmuir films
Surface pressure-area isotherm characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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